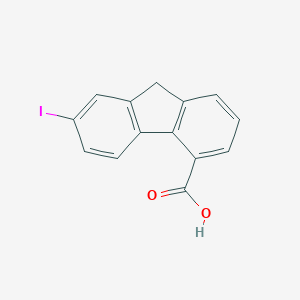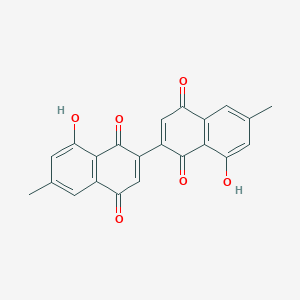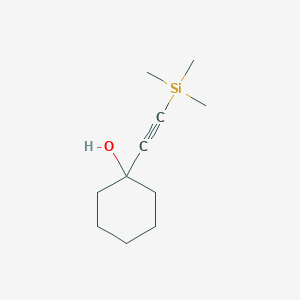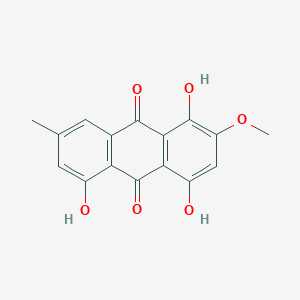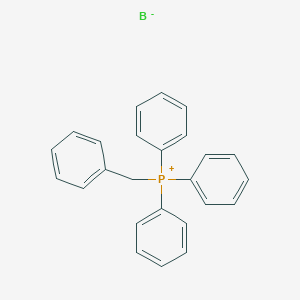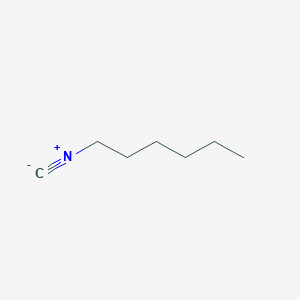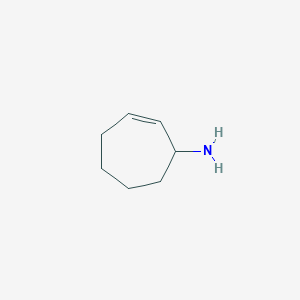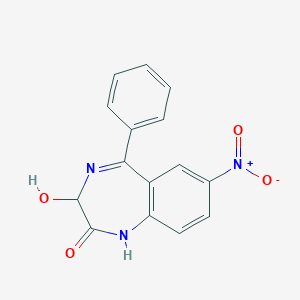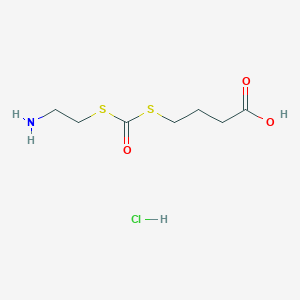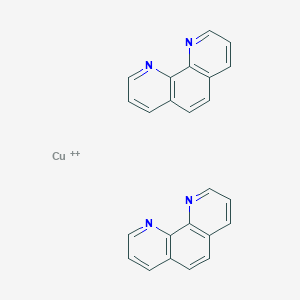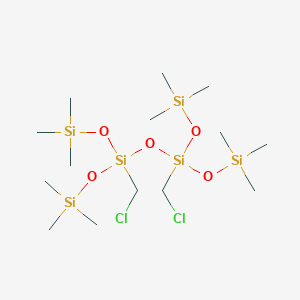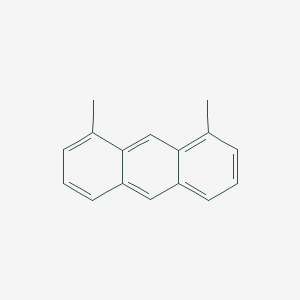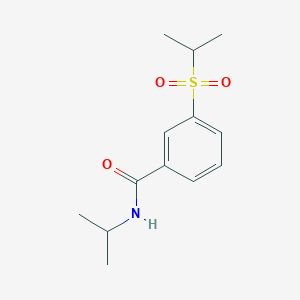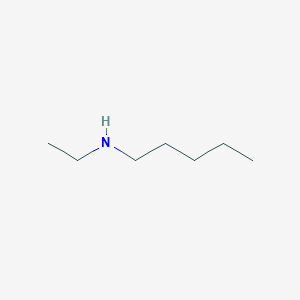
4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学研究应用
4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes, including protein kinase B (PKB), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play a crucial role in various cellular processes, such as cell proliferation, differentiation, and apoptosis. Therefore, inhibition of these enzymes can be a potential therapeutic strategy for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine involves the inhibition of enzymes through competitive binding to the ATP-binding site. The compound binds to the enzyme's active site, preventing the substrate from binding and inhibiting the enzyme's activity. This leads to the disruption of cellular processes that are dependent on the enzyme's activity, resulting in various physiological effects.
生化和生理效应
The biochemical and physiological effects of 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine depend on the specific enzyme that it inhibits. For instance, inhibition of PKB can lead to the suppression of cell proliferation and survival, while inhibition of GSK-3β can lead to the activation of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, such as cell proliferation, differentiation, and migration. These effects have been observed in various in vitro and in vivo studies.
实验室实验的优点和局限性
One of the significant advantages of using 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine in lab experiments is its high potency and selectivity against specific enzymes. This allows for precise targeting of specific cellular processes, leading to more accurate results. However, the compound's high potency can also be a limitation, as it can lead to off-target effects and toxicity. Therefore, careful dose optimization and toxicity studies are necessary before using the compound in in vivo experiments.
未来方向
There are several future directions for the research on 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine. One of the potential applications is in the development of novel anticancer drugs. The compound's inhibitory activity against PKB and CDK2 makes it a potential candidate for the treatment of various types of cancer. Another potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound's inhibitory activity against GSK-3β can lead to the activation of the Wnt/β-catenin signaling pathway, which has been implicated in the pathogenesis of Alzheimer's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its potency and selectivity.
Conclusion:
In conclusion, 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine is a promising compound with potential applications in drug discovery and development. The compound's inhibitory activity against specific enzymes makes it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. However, further studies are needed to optimize its potency and selectivity and to elucidate its mechanism of action.
合成方法
The synthesis of 4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine involves the reaction of 4-methoxybenzylamine with 2,4-dichloro-5-formylpyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity of the compound can be enhanced through recrystallization and purification techniques.
属性
CAS 编号 |
16016-00-5 |
|---|---|
产品名称 |
4,6-Dichloro-5-(4-methoxybenzyl)pyrimidine |
分子式 |
C12H10Cl2N2O |
分子量 |
269.12 g/mol |
IUPAC 名称 |
4,6-dichloro-5-[(4-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-9-4-2-8(3-5-9)6-10-11(13)15-7-16-12(10)14/h2-5,7H,6H2,1H3 |
InChI 键 |
XNMPLWCKNIJJCB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=CN=C2Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)CC2=C(N=CN=C2Cl)Cl |
同义词 |
4,6-DICHLORO-5-(4-METHOXYBENZYL)PYRIMIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



